Copper telluride (Cu2Te) is a binary chemical compound composed of copper (Cu) and tellurium (Te) elements. [, , , , , , , , , , , ] It exists in various stoichiometries, with Cu2Te being the most stable and widely studied form. [, , ] This compound belongs to the class of metal chalcogenides, specifically copper chalcogenides. [, ] Copper telluride exhibits interesting electrical, optical, and thermal properties, making it a promising material for various technological applications. [, , , , , , , ]
Copper telluride can be sourced from natural minerals or synthesized through various chemical methods. It is classified under the group of transition metal chalcogenides, which are known for their diverse electronic properties. The compound exhibits p-type conductivity, which is crucial for applications in electronics and thermoelectric devices.
The synthesis of copper telluride can be achieved through several methods, including:
Copper telluride has a complex crystal structure that can vary based on its synthesis method and stoichiometry. The most common structure is hexagonal or cubic, depending on the specific conditions during formation. The arrangement of copper and tellurium atoms influences its electrical properties significantly.
Copper telluride participates in several chemical reactions that are critical for its applications:
The mechanism by which copper telluride operates in various applications involves several key processes:
Copper telluride possesses several notable physical and chemical properties:
Copper telluride has a wide range of applications across various fields:
Copper telluride exhibits remarkable crystallographic complexity, existing in multiple polymorphic forms that respond dynamically to temperature changes. The room-temperature phase of Cu₂Te adopts a hexagonal structure (space group P3m1, No. 156), often referred to as weissite, with lattice parameters a = 4.237 Å and c = 7.274 Å [4]. This structure features tellurium atoms arranged in a hexagonal close-packed lattice with copper atoms occupying tetrahedral interstitial sites. Upon heating, Cu₂Te undergoes a series of reversible phase transitions:
These structural rearrangements are driven by copper ion disordering and displacement waves within the tellurium sublattice. The cubic phase demonstrates particularly high ionic conductivity due to liquid-like copper ion mobility. The table below summarizes key crystallographic parameters:
Table 1: Crystallographic Phases of Cu₂Te
Temperature Range | Symmetry | Space Group | Lattice Parameters | Coordination Environment |
---|---|---|---|---|
<350 K | Hexagonal | P3m1 | a = 4.237 Å, c = 7.274 Å | Te: 6 Cu (distorted octahedral) |
350-523 K | Monoclinic | C2/c | a = 15.14 Å, b = 4.08 Å, c = 6.93 Å, β = 92.3° | Cu: disordered tetrahedral sites |
523-573 K | Cubic | Fm3m | a = 6.13 Å | Te: FCC sublattice, Cu: disordered |
>573 K | Hexagonal | P6₃/mmc | a = 4.23 Å, c = 7.24 Å | Layered structure with mobile Cu⁺ |
The phase transitions involve significant rearrangement of copper atoms, which occupy different interstitial positions while the tellurium sublattice remains relatively stable. This structural flexibility enables remarkable ionic conductivity, reaching ~100 S/cm in the superionic cubic phase [4] [5].
Density functional theory (DFT) calculations reveal that Cu₂Te exhibits metallic character due to significant electronic state density at the Fermi level. The band structure features multiple crossing points along high-symmetry directions (Γ-M-K-Γ), confirming the absence of a bandgap. The valence band maximum derives primarily from tellurium 5p orbitals (-1.5 to 0 eV relative to EF), while the conduction band minimum originates from copper 3d orbitals (0 to 4 eV) [5] [7].
Table 2: Electronic Properties of Cu₂Te from DFT Calculations
Property | Value/Characteristic | Methodology |
---|---|---|
Fermi level position | Intersects valence band | GGA-PBE functional |
Primary valence band | Te 5p orbitals (-1.5 to 0 eV) | Projected DOS analysis |
Primary conduction band | Cu 3d orbitals (0-4 eV) | Hybrid functional HSE06 |
Band degeneracy at EF | High (Nv > 6) | k-point sampling 15×15×15 |
Orbital hybridization | Cu 3d-Te 5p between -3.5 and -1.0 eV | COHP analysis |
The density of states (DOS) near the Fermi level is dominated by Cu-3d and Te-5p orbitals with significant hybridization, creating a pseudogap approximately 0.8 eV below EF. This hybridization results in covalent bonding character despite the compound's nominal ionic nature. Non-stoichiometric Cu₂₋ₓTe compounds maintain metallic behavior due to vacancy-induced states within the conduction band. In Cu₁.₇₅Te, copper vacancies introduce acceptor states 0.2-0.3 eV above the valence band maximum, enhancing p-type conductivity [5] [7].
The bonding network in Cu₂Te involves complex interactions with varying degrees of covalency, ionicity, and metallic character:
The bonding hierarchy creates an anharmonic phonon dispersion spectrum where low-energy acoustic phonons (<15 meV) correspond to Te sublattice vibrations, while optical modes (20-35 meV) involve Cu-Te stretching. This anisotropy contributes to exceptionally low thermal conductivity (κ < 1.5 W/m·K at 300 K), a critical factor in thermoelectric applications [5].
The Cu-Te system exhibits extraordinary complexity with 14 stable compounds between Cu₂Te and CuTe. The phase diagram reveals three invariant reactions critical to Cu₂Te stability:
Table 3: Thermodynamic Stability of Cu₂Te-Related Phases
Phase | Stability Range | ΔG°f (kJ/mol) | Crystal System | Notable Features |
---|---|---|---|---|
α-Cu₂Te | <350 K | -85.2 | Hexagonal | Ordered copper vacancies |
β-Cu₂Te | 350-523 K | -82.7 | Monoclinic | Partially disordered Cu sublattice |
γ-Cu₂Te | 523-573 K | -78.9 | Cubic | Superionic conductivity |
δ-Cu₂Te | >573 K | -75.3 | Hexagonal | Liquid-like Cu mobility |
Cu₁.₉Te | <623 K | -91.5 | Orthorhombic | Vacancy-ordered structure |
Gibbs free energy calculations confirm Cu₂Te is stable against decomposition to elemental copper and tellurium (ΔG = -42.7 kJ/mol at 298 K). Copper vacancy formation energy is remarkably low (0.35 eV), explaining the prevalence of non-stoichiometric phases. The Cu₂Te-CuTe pseudobinary section shows a eutectic point at 43 mol% Te and 888 K, with extensive solid solubility (15-40 at% Cu) in the hexagonal phase [4] [5].
Copper telluride demonstrates exceptional tolerance to copper deficiency, forming stable compounds across 0 < x < 0.33 in Cu₂₋ₓTe. Vacancy formation is energetically favorable due to:
Advanced electron tomography reveals three-dimensional vacancy distribution in Cu₁.₇₅Te nanocrystals, showing vacancy clustering at {110} planes. This ordering creates quantum confinement effects, modulating plasmonic absorption in the near-infrared (1.1-1.7 eV). The vacancy formation energy decreases with increasing x:
Eform(V''Cu) = 0.68 - 2.1x eV (for 0 < x < 0.33)
explaining spontaneous vacancy formation at room temperature. The most stable non-stoichiometric phases include:
These defect-engineered phases enable precise tuning of electronic properties, with carrier concentration varying from 10¹⁹ to 10²¹ cm⁻³ as x increases from 0 to 0.33, making copper telluride a versatile functional material for thermoelectrics and plasmonics [1] [5].
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